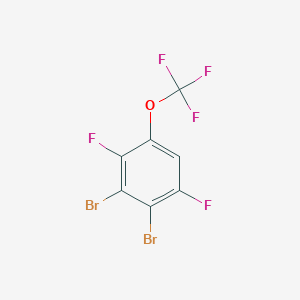
1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene
説明
1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7HBr2F5O and its molecular weight is 355.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by multiple halogen substituents and a trifluoromethoxy group, suggests potential biological activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of halogenated aromatic compounds often involves their ability to interact with biological macromolecules. The presence of bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting enzyme interactions and receptor binding.
Anticancer Activity
Compounds containing trifluoromethoxy groups have been studied for their anticancer properties. A review highlighted that fluorinated compounds can enhance the potency of drugs targeting cancer cells by improving their pharmacokinetic profiles. The trifluoromethoxy group may contribute to increased selectivity towards cancerous tissues.
Case Studies
Case Study 1: Synthesis and Evaluation
In a study examining the synthesis of fluorinated benzene derivatives, researchers synthesized this compound as an intermediate. The compound was evaluated for its potential as a building block in drug development. Preliminary assays indicated moderate inhibition of certain cancer cell lines.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate anticancer activity | |
| Trifluoromethyl-substituted phenols | Antimicrobial activity |
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study focused on fluorinated compounds demonstrated that the introduction of trifluoromethoxy groups significantly enhanced binding affinity to specific receptors involved in cancer pathways. This suggests that this compound could be a candidate for further investigation in targeted therapies.
Research Findings
Recent findings indicate that fluorinated compounds can modulate biological pathways by acting on various targets:
- Enzyme Inhibition : Fluorinated compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation and cancer progression.
- Receptor Modulation : Compounds with trifluoromethoxy groups can enhance or inhibit receptor activity related to neurotransmission and pain pathways.
特性
IUPAC Name |
2,3-dibromo-1,4-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(6(11)5(4)9)15-7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOKFPZECKAXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















